N-ニトロソジシクロヘキシルアミン

概要

説明

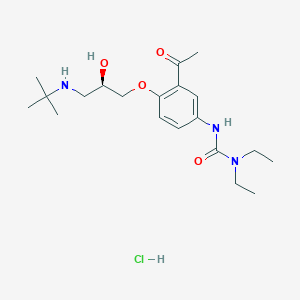

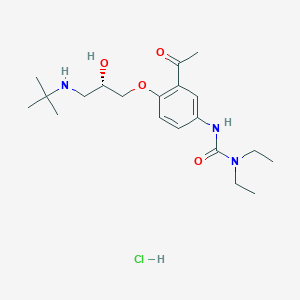

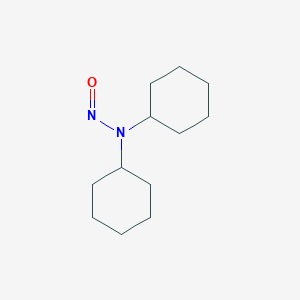

N-Nitrosodicyclohexylamine is a chemical compound belonging to the class of N-nitroso compounds. It is known for its anti-androgenic activity, which means it can inhibit the effects of androgens by competitively binding to androgen receptors. This compound has a molecular formula of C12H22N2O and a molecular weight of 210.32 g/mol .

科学的研究の応用

N-Nitrosodicyclohexylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound’s anti-androgenic properties make it useful in studies related to hormone regulation and endocrine disruption.

Medicine: Research into its potential therapeutic applications, particularly in the treatment of hormone-related conditions, is ongoing.

作用機序

Target of Action

N-Nitrosodicyclohexylamine (NDCHA) primarily targets the Androgen Receptor (AR) . The AR is a nuclear receptor superfamily of ligand-regulated transcription factors that mediate the biological effects of androgens, such as testosterone and its metabolite 5α-dihydrotestosterone (DHT). These androgens play a crucial role in the development and function of male reproductive organs, as well as non-reproductive organs including muscle, hair follicles, and brain .

Mode of Action

NDCHA exhibits anti-androgenic activity by competitively binding to the AR against DHT . This competitive binding results in a decrease in the level of AR protein . This means that NDCHA can inhibit the activity of DHT in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by NDCHA is the androgen signaling pathway. By competitively binding to the AR, NDCHA can antagonize the androgenic effect of DHT . This can lead to the down-regulation of androgen-responsive genes, such as the prostate-specific antigen (PSA), at the transcriptional level .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of NDCHA is currently limited. It’s known that ndcha can be formed by nitrosation from dicyclohexylamine during the application of certain chemical formulations

Result of Action

The molecular and cellular effects of NDCHA’s action primarily involve genotoxicity. NDCHA has been found to induce micronuclei in isolated human lymphocytes . It also shows a dose-dependent induction of DNA lesions in V79 Chinese hamster cells . It was negative in the ames test using ta98, ta100, and ta1535, inconclusive using ta104, and weakly genotoxic in the in vitro micronucleus test with isolated human lymphocytes .

Action Environment

Environmental factors can influence the action of NDCHA. For instance, NDCHA can be formed under certain conditions of use, such as in the presence of nitrite, during the application of chemical formulations that contain dicyclohexylamine . The genotoxic potential of NDCHA was investigated in the presence of these environmental chemicals

生化学分析

Biochemical Properties

It has been shown to interact with various biomolecules in cells, leading to genotoxic effects

Cellular Effects

N-Nitrosodicyclohexylamine has been found to have significant effects on cellular processes. In studies conducted on V79 Chinese hamster cells, it was found to induce DNA lesions and sister chromatid exchanges, indicating its genotoxic potential . The exact impact of N-Nitrosodicyclohexylamine on cell signaling pathways, gene expression, and cellular metabolism is still being researched.

Molecular Mechanism

Its genotoxic effects suggest that it may interact with DNA and other biomolecules, potentially leading to changes in gene expression

Temporal Effects in Laboratory Settings

It has been shown to induce genotoxic effects in V79 cells, suggesting that it may have long-term effects on cellular function . Information on its stability and degradation is currently lacking.

準備方法

Synthetic Routes and Reaction Conditions: N-Nitrosodicyclohexylamine can be synthesized through the nitrosation of dicyclohexylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the N-nitroso group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of N-Nitrosodicyclohexylamine follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as recrystallization or distillation .

化学反応の分析

Types of Reactions: N-Nitrosodicyclohexylamine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert N-Nitrosodicyclohexylamine into its corresponding amine.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield dicyclohexylamine .

類似化合物との比較

- N-Nitrosodiphenylamine

- N-Nitrosodibenzylamine

- N-Nitrosodiethanolamine

- N-Nitrosomorpholine

Comparison: N-Nitrosodicyclohexylamine is unique among these compounds due to its specific anti-androgenic activity and its ability to competitively bind to androgen receptors. While other N-nitroso compounds may exhibit similar properties, N-Nitrosodicyclohexylamine’s structure and binding affinity make it particularly effective in inhibiting androgen receptor activity .

特性

IUPAC Name |

N,N-dicyclohexylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMNKXLBEMEABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073128 | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21316 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-92-2 | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosodicyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What are the potential anti-androgenic effects of N-Nitrosodicyclohexylamine (NDCHA)?

A1: Research suggests that NDCHA might possess anti-androgenic properties. In vitro studies have demonstrated that NDCHA can inhibit the activity of 5α-dihydrotestosterone (DHT), a potent androgen, in a dose-dependent manner []. It appears to achieve this by competitively binding to the androgen receptor (AR), effectively blocking DHT from binding []. Additionally, NDCHA has been shown to reduce AR protein levels and downregulate the transcription of prostate-specific antigen (PSA) in LNCaP cells, further supporting its potential as an anti-androgen [].

Q2: How does NDCHA compare to other N-nitroso compounds in terms of its anti-androgenic activity?

A2: While not all N-nitroso compounds exhibit this activity, NDCHA is not alone in its potential anti-androgenic effects. Research has identified N-nitrosodiphenylamine (NDPA) and N-nitrosodibenzylamine (NDBzA) as two other N-nitroso compounds that share this characteristic []. Like NDCHA, these compounds also demonstrate competitive binding to the AR and downregulate PSA transcription [].

Q3: What is known about the electrochemical behavior of NDCHA?

A3: Electrochemical studies of NDCHA have revealed interesting transformation pathways. Controlled potential electrolysis of NDCHA in acetonitrile, using a glassy carbon electrode, primarily yields the corresponding nitramine, N-nitrododicyclohexylamine []. This transformation occurs alongside the formation of a β-ketonitrosamine, where the carbonyl group is positioned on the same side as the nitroso-oxygen atom []. Importantly, both the nitramine and β-ketonitrosamine products are only observed in the presence of oxygen [].

Q4: Can electron spin resonance (ESR) spectroscopy provide insights into NDCHA's reactivity?

A4: Yes, ESR studies offer valuable information about the radical species generated from NDCHA. When subjected to electrochemical oxidation in acetonitrile or propionitrile at low temperatures (-30°C to -90°C), NDCHA forms a paramagnetic species identified as its radical cation []. This radical cation, characterized by a nitrogen-centered radical with a structure of >N+=N-O, exhibits long-range hydrogen couplings in its ESR spectrum []. Notably, the nitrogen hyperfine splitting constant in this radical cation is unusually large, suggesting significant spin density localized on the nitroso-nitrogen atom [].

Q5: How does NDCHA react with organolithium compounds?

A5: The reaction between NDCHA and organolithium reagents presents a versatile synthetic route to substituted hydrazones and trialkyl hydrazines []. This reaction is highly sensitive to conditions, allowing for the selective formation of different products by manipulating variables like temperature, solvent, and reagent concentration []. Detailed kinetic studies, coupled with the isolation and characterization of side products (N,N-dicyclohexylamine, N-cyclohexylidencyclohexyl amine, and N,N,N′-dicyclohexylalkylhydrazines), provide valuable insights into the intricate mechanism of this reaction [].

Q6: What analytical methods are commonly employed for the detection and quantification of NDCHA?

A6: A sensitive and reliable method for NDCHA analysis utilizes stir bar sorptive extraction (SBSE) coupled with high-performance liquid chromatography (HPLC) and diode array detection (DAD) []. This technique allows for the simultaneous extraction and quantification of NDCHA alongside other semi-polar nitrosamines []. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for trace analysis of NDCHA in complex matrices like water and wastewater samples []. Mass spectrometry (MS) can further confirm the identity and quantity of NDCHA in environmental samples [].

Q7: What is known about the genotoxicity of NDCHA?

A7: Research indicates that NDCHA possesses genotoxic properties. Studies utilizing the sister chromatid exchange (SCE) test and the single-cell gel (comet) assay in V79 cells have demonstrated the ability of NDCHA to induce DNA damage []. While the precise mechanisms underlying this genotoxicity require further investigation, these findings raise concerns about the potential carcinogenic risks associated with NDCHA exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

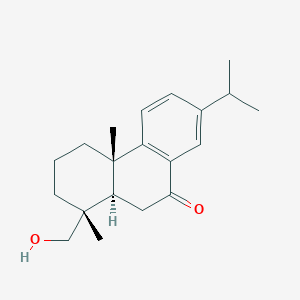

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)

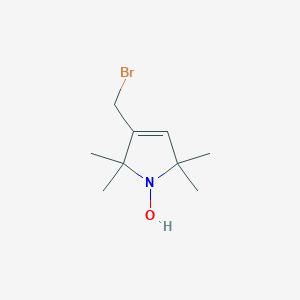

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)

![Tributyl[(methoxymethoxy)methyl]stannane](/img/structure/B30004.png)